molecular formula C9H16O2Si B14192655 2-Butynoic acid, 2-(trimethylsilyl)ethyl ester CAS No. 851590-91-5

2-Butynoic acid, 2-(trimethylsilyl)ethyl ester

Cat. No.: B14192655
CAS No.: 851590-91-5
M. Wt: 184.31 g/mol
InChI Key: CBYQMALISYAPIN-UHFFFAOYSA-N
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Description

2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is an organic compound with the molecular formula C10H18O2Si. This compound is a derivative of butynoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(trimethylsilyl)ethyl ester group. It is known for its utility in organic synthesis, particularly in the formation of esters and other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butynoic acid, 2-(trimethylsilyl)ethyl ester can be synthesized through the esterification of 2-butynoic acid with 2-(trimethylsilyl)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butynoic acid, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

2-Butynoic acid, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butynoic acid, 2-(trimethylsilyl)ethyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. Additionally, the presence of the trimethylsilyl group can influence the reactivity and stability of the compound, making it a useful protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Uniqueness

2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is unique due to its combination of the butynoic acid backbone with the 2-(trimethylsilyl)ethyl ester group. This unique structure imparts specific reactivity and stability characteristics that are valuable in various synthetic applications. The presence of the trimethylsilyl group also provides additional protection and reactivity control during chemical transformations .

Properties

CAS No.

851590-91-5

Molecular Formula

C9H16O2Si

Molecular Weight

184.31 g/mol

IUPAC Name

2-trimethylsilylethyl but-2-ynoate

InChI

InChI=1S/C9H16O2Si/c1-5-6-9(10)11-7-8-12(2,3)4/h7-8H2,1-4H3

InChI Key

CBYQMALISYAPIN-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)OCC[Si](C)(C)C

Origin of Product

United States

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